molecular formula C19H28 B097645 As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- CAS No. 17465-47-3

As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl-

Cat. No.: B097645
CAS No.: 17465-47-3
M. Wt: 256.4 g/mol
InChI Key: BDVXGLCBHPSEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves several steps. The synthetic routes typically include the hydrogenation of indacene derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- can be compared with similar compounds such as:

Properties

CAS No.

17465-47-3

Molecular Formula

C19H28

Molecular Weight

256.4 g/mol

IUPAC Name

3,3,8,8-tetramethyl-5-propan-2-yl-1,2,6,7-tetrahydro-as-indacene

InChI

InChI=1S/C19H28/c1-12(2)15-11-16-14(8-9-18(16,3)4)17-13(15)7-10-19(17,5)6/h11-12H,7-10H2,1-6H3

InChI Key

BDVXGLCBHPSEGG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C

Canonical SMILES

CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C

Synonyms

1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)-as-indacene

Origin of Product

United States

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